molecular formula C22H23N3O3 B11012013 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide

3-(2,3-dihydro-1-benzofuran-5-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide

Cat. No.: B11012013
M. Wt: 377.4 g/mol
InChI Key: RZCNMMDDCIKRNS-UHFFFAOYSA-N
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Description

3-(2,3-dihydro-1-benzofuran-5-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide is a complex organic compound that features a benzofuran ring and a quinazolinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide typically involves multiple steps, including the formation of the benzofuran and quinazolinone rings, followed by their coupling. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring.

    Reduction: Reduction reactions can occur at the quinazolinone moiety.

    Substitution: Both the benzofuran and quinazolinone rings can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring may yield benzofuran-2,3-dione derivatives, while reduction of the quinazolinone moiety could produce dihydroquinazoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. This makes it a valuable candidate for drug discovery and development.

Medicine

In medicine, the compound or its derivatives could be explored for therapeutic applications. Its potential biological activities could lead to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-dihydro-1-benzofuran-5-yl(piperidin-4-yl)methanone
  • 1-(4-bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylic acid
  • (4E,8E)-10-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4,8-dimethyldeca-4,8-dienoate

Uniqueness

What sets 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide apart from similar compounds is its unique combination of the benzofuran and quinazolinone rings. This dual functionality provides a broader range of chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

3-(2,3-dihydro-1-benzofuran-5-yl)-N-(4-oxo-3-propan-2-ylquinazolin-6-yl)propanamide

InChI

InChI=1S/C22H23N3O3/c1-14(2)25-13-23-19-6-5-17(12-18(19)22(25)27)24-21(26)8-4-15-3-7-20-16(11-15)9-10-28-20/h3,5-7,11-14H,4,8-10H2,1-2H3,(H,24,26)

InChI Key

RZCNMMDDCIKRNS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=NC2=C(C1=O)C=C(C=C2)NC(=O)CCC3=CC4=C(C=C3)OCC4

Origin of Product

United States

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